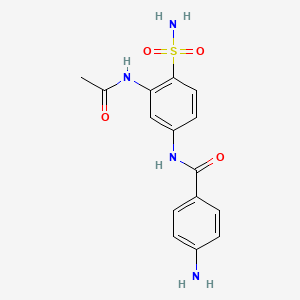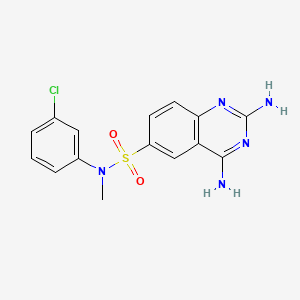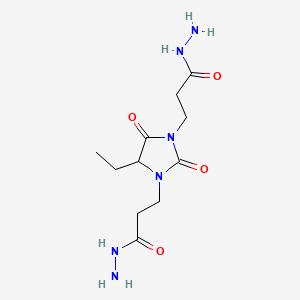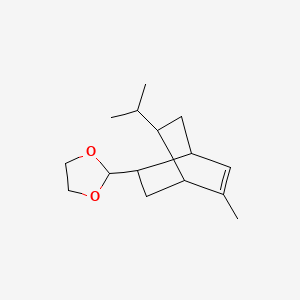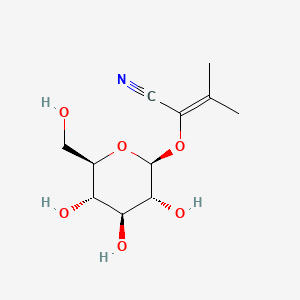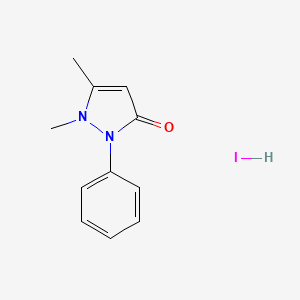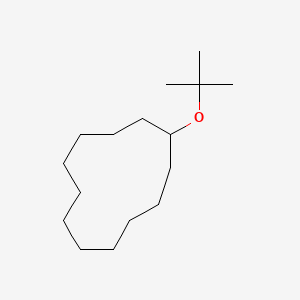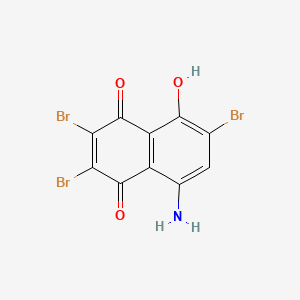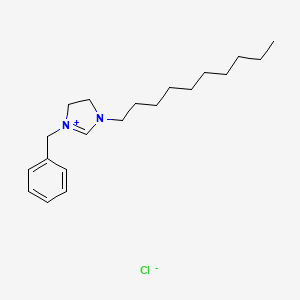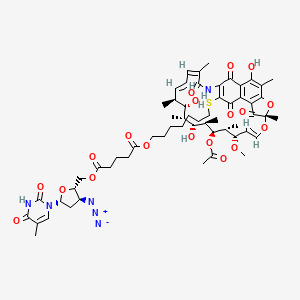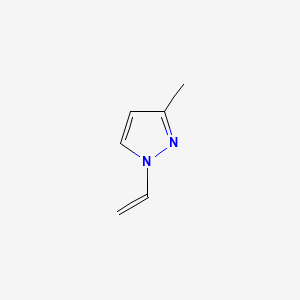
1H-Pyrazole, 1-ethenyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-vinylpyrazole is an organic compound characterized by the presence of a vinyl group attached to the pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-vinylpyrazole typically involves the reaction of acetylene with 3-methylpyrazole under high pressure . Another method includes the dehydrochlorination of 1-(2-chloroethyl)pyrazoles . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-Methyl-1-vinylpyrazole often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-vinylpyrazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated molecules to form a cyclic product.
Free-Radical Polymerizations: This process involves the formation of polymers through the reaction of free radicals.
Halogenation and Hydrohalogenation Reactions: These reactions involve the addition of halogens or hydrogen halides to the compound.
Transition-Metal-Catalyzed Reactions: These reactions use transition metals as catalysts to facilitate the formation of new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen halides, and transition metals such as palladium and platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-vinylpyrazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Methyl-1-vinylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects, making it a potential candidate for the development of new antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methyl-1-vinylpyrazole include other vinylpyrazoles such as 3,5-dimethyl-1-vinylpyrazole and 3-methyl-5-phenyl-1-vinylpyrazole .
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
53551-92-1 |
|---|---|
Molekularformel |
C6H8N2 |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
1-ethenyl-3-methylpyrazole |
InChI |
InChI=1S/C6H8N2/c1-3-8-5-4-6(2)7-8/h3-5H,1H2,2H3 |
InChI-Schlüssel |
HXPGEXSWCTYWSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


